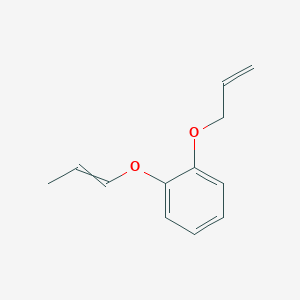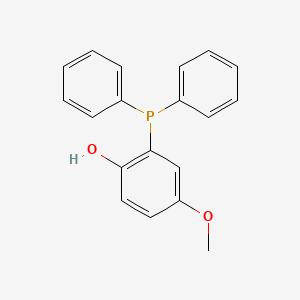
2-(Diphenylphosphanyl)-4-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diphenylphosphanyl)-4-methoxyphenol is an organophosphorus compound characterized by the presence of a diphenylphosphanyl group and a methoxyphenol moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphanyl)-4-methoxyphenol typically involves the reaction of diphenylphosphine with 4-methoxyphenol under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or nickel, which facilitate the formation of the phosphanyl-phenol bond. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory synthesis but are scaled up to accommodate higher volumes. The use of automated systems and advanced purification techniques ensures the consistent quality and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylphosphanyl)-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphanyl group to phosphine.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, forming ethers or esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted phenol derivatives .
Scientific Research Applications
2-(Diphenylphosphanyl)-4-methoxyphenol has diverse applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Medicine: Research explores its potential therapeutic applications, including its use in drug development.
Industry: It is used in the synthesis of advanced materials and as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 2-(Diphenylphosphanyl)-4-methoxyphenol involves its ability to coordinate with metal centers, forming stable complexes. These complexes can participate in catalytic cycles, facilitating various chemical reactions. The molecular targets include transition metals, and the pathways involved are primarily related to coordination chemistry and catalysis .
Comparison with Similar Compounds
Similar Compounds
- Diphenyl-2-pyridylphosphine
- 1,2-Bis(diphenylphosphino)ethane
- 2-(Diphenylphosphino)benzaldehyde
Uniqueness
2-(Diphenylphosphanyl)-4-methoxyphenol is unique due to the presence of both a phosphanyl group and a methoxyphenol moiety. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds .
Properties
CAS No. |
658707-42-7 |
|---|---|
Molecular Formula |
C19H17O2P |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
2-diphenylphosphanyl-4-methoxyphenol |
InChI |
InChI=1S/C19H17O2P/c1-21-15-12-13-18(20)19(14-15)22(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20H,1H3 |
InChI Key |
XPFZTUXRAVWPNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


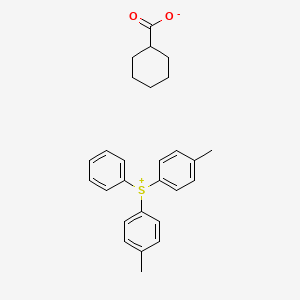
![3-[(Undec-10-en-1-yl)sulfanyl]propan-1-ol](/img/structure/B12538842.png)
![4-(2-{5-[2-(Dipropylamino)ethyl]-2-methoxyphenoxy}ethyl)phenol](/img/structure/B12538845.png)

![2-{[3-(Methylsulfanyl)acryloyl]amino}ethyl acetate](/img/structure/B12538862.png)
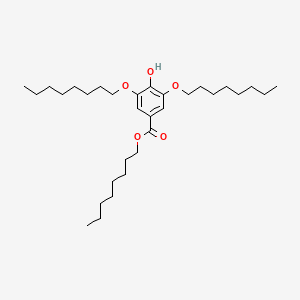
![4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B12538880.png)
![3-[2-(4-Methoxyphenyl)ethenyl]pyridazine](/img/structure/B12538884.png)
![4,4'-[([1,1'-Biphenyl]-4-yl)(cyclohexyl)methylene]diphenol](/img/structure/B12538885.png)
![1-[(3,5-Dinitrophenyl)sulfanyl]ethan-1-ol](/img/structure/B12538887.png)
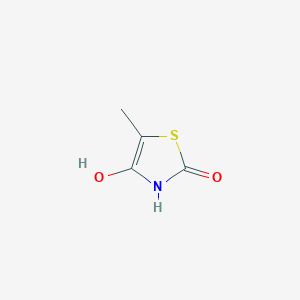
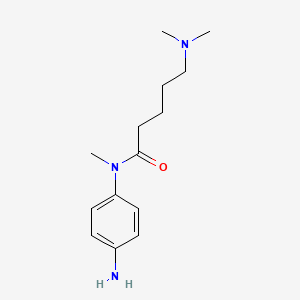
![3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)pyrrolidin-2-one](/img/structure/B12538904.png)
